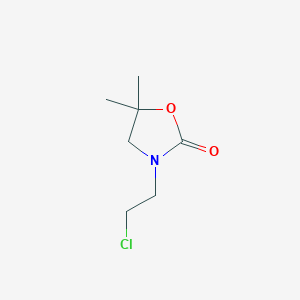
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It was developed by AstraZeneca and is currently in clinical trials for the treatment of various types of cancer.
科学的研究の応用
Synthesis and Characterization
Novel Synthesis Approaches : Research has demonstrated innovative synthesis methods for urea and thiourea derivatives, highlighting their potential in drug discovery and development. For instance, the synthesis of deuterium-labeled urea derivatives for use as internal standards in pharmacokinetic studies showcases advances in analytical chemistry techniques for drug analysis (Liang et al., 2020).
Structural Analysis and Modification : Studies have explored the modification of phenyl urea and thiourea structures to improve their biological activities. This includes the development of urea derivatives bearing 1,2,4-triazoles as molecular hybrid scaffolds, indicating a strategic approach to designing more effective therapeutic agents (Choudhary et al., 2023).
Biological Activities and Applications
Anti-bacterial and Antiproliferative Properties : Compounds related to "1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea" have been investigated for their anti-bacterial and antiproliferative effects. For example, novel urea and bis-urea primaquine derivatives have shown significant activity against cancer cell lines, highlighting their potential in anticancer therapy (Perković et al., 2016).
Enzyme Inhibition : Certain urea derivatives have been identified as potent inhibitors of enzymes such as Rho-associated protein kinases (ROCK1 and 2), which play critical roles in various physiological processes, including cancer progression and metastasis (Pireddu et al., 2012).
Metabolic Studies : Research on the metabolism of specific urea derivatives, such as TPPU, a soluble epoxide hydrolase inhibitor, contributes to understanding their pharmacokinetics, which is essential for assessing their safety and efficacy in therapeutic applications (Wan et al., 2019).
特性
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-26-14-10-24(11-14)13-8-6-12(7-9-13)22-17(25)23-16-5-3-2-4-15(16)18(19,20)21/h2-9,14H,10-11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUBAYPJLPOOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)
![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)
![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)
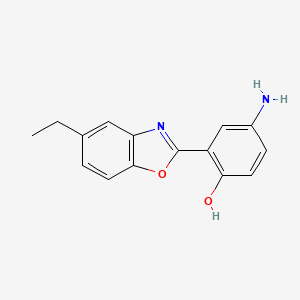
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)
![1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2998919.png)
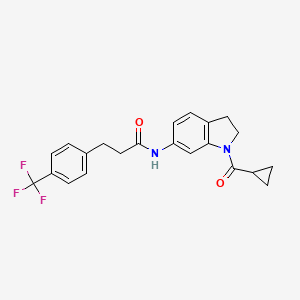

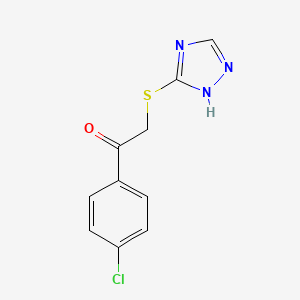
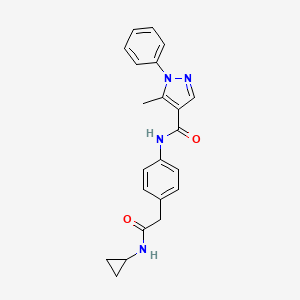

![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

